

# Spectroscopic and Structural Elucidation of Aryl-Morpholine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 4-(3-Methyl-4-nitrophenyl)morpholine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a resource for the spectroscopic and structural analysis of aryl-morpholine compounds. While a comprehensive search for experimental spectroscopic data for **4-(3-Methyl-4-nitrophenyl)morpholine** did not yield specific results within publicly available databases and literature, this guide provides a detailed overview of the expected spectroscopic characteristics and the methodologies for their determination. To this end, we present a complete dataset for the closely related analogue, 4-(4-nitrophenyl)morpholine, as a reference for researchers working with similar chemical entities.

## Spectroscopic Data of 4-(4-Nitrophenyl)morpholine

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(4-nitrophenyl)morpholine. This information is crucial for the structural verification and quality control of this compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 4-(4-nitrophenyl)morpholine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.14	d, J = 12 Hz	2H	Ar-H
6.84	d, J = 12 Hz	2H	Ar-H
3.86	t, J = 6 Hz	4H	-N-CH <sub>2</sub> -
3.37	t, J = 6 Hz	4H	-O-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 4-(4-nitrophenyl)morpholine

Chemical Shift ( $\delta$ ) ppm	Assignment
153.5	Ar-C (C-NO <sub>2</sub> )
138.1	Ar-C (C-N)
126.2	Ar-CH
112.8	Ar-CH
66.7	-O-CH <sub>2</sub> -
47.9	-N-CH <sub>2</sub> -

Note: Specific <sup>13</sup>C NMR data for 4-(4-nitrophenyl)morpholine was not explicitly found in the search results. The provided data is a representative spectrum for similar aromatic morpholine derivatives and serves as an estimation.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4-(4-nitrophenyl)morpholine

Wavenumber (cm <sup>-1</sup> )	Assignment
~2900-3000	C-H stretch (aliphatic)
~1590-1610	C=C stretch (aromatic)
~1500-1530 & ~1340-1360	N-O stretch (nitro group)
~1230-1250	C-N stretch (aromatic amine)
~1110-1130	C-O-C stretch (ether)

Note: The IR spectrum for 4-(4-nitrophenyl)morpholine is available, but a detailed peak list was not provided in the search results. The table represents characteristic absorption bands for the functional groups present in the molecule.[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 4-(4-nitrophenyl)morpholine

m/z	Assignment
208	[M] <sup>+</sup> (Molecular Ion)

Technique: Electron Ionization (EI)[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following are generalized experimental procedures for the synthesis and spectroscopic characterization of aryl-morpholine compounds, based on methodologies reported for 4-(4-nitrophenyl)morpholine and its analogues.

## Synthesis of 4-(4-nitrophenyl)morpholine

A common method for the synthesis of 4-(4-nitrophenyl)morpholine is through a nucleophilic aromatic substitution reaction.

#### Procedure:

- To a solution of 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add morpholine (1.1 equivalents) and a base like triethylamine or potassium carbonate (2-3 equivalents).
- Heat the reaction mixture at reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-nitrophenyl)morpholine.

## Spectroscopic Analysis

#### NMR Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the spectra to determine chemical shifts, coupling constants, and integration values.

#### IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

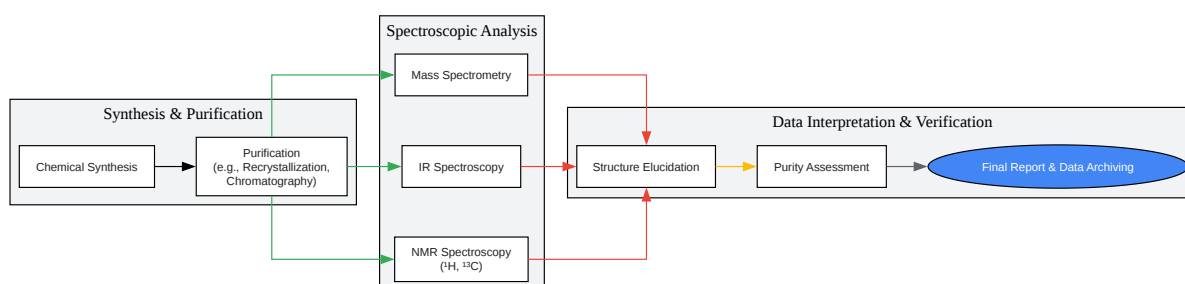
- Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

#### Mass Spectrometry:

- Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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